Product packaging for 4-Fluoro-3-hydroxy-2-nitropyridine(Cat. No.:)

4-Fluoro-3-hydroxy-2-nitropyridine

Cat. No.: B8637219
M. Wt: 158.09 g/mol
InChI Key: USXIQOLANQHAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-hydroxy-2-nitropyridine is a multifunctional heterocyclic compound that serves as a high-value building block in medicinal and organic chemistry. Its unique structure, incorporating fluorine, nitro, and hydroxy substituents on a pyridine ring, makes it a privileged scaffold for constructing complex bioactive molecules . Nitropyridines, in general, are recognized as convenient precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . Related fluorinated nitropyridines are commonly employed as key intermediates in the synthesis of active pharmaceutical ingredients . The structural motifs present in this compound are frequently found in molecules that act as kinase inhibitors , and related hydroxy-nitropyridines have been identified as inhibitors of enzymes like urease . From a synthetic perspective, the reactive sites on the pyridine ring allow for sequential and selective functionalization, enabling researchers to introduce specific chemical moieties that can enhance drug efficacy, bioavailability, or target specificity . The compound is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN2O3 B8637219 4-Fluoro-3-hydroxy-2-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

IUPAC Name

4-fluoro-2-nitropyridin-3-ol

InChI

InChI=1S/C5H3FN2O3/c6-3-1-2-7-5(4(3)9)8(10)11/h1-2,9H

InChI Key

USXIQOLANQHAQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 3 Hydroxy 2 Nitropyridine and Analogous Fluoronitrohydroxypyridines

Strategies for Nitration of Pyridine (B92270) and Hydroxypyridine Precursors

Nitration of the pyridine ring is a foundational step in the synthesis of many functionalized pyridines. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609) derivatives. quora.com

Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is a powerful nitrating agent that has been employed for the nitration of organic compounds. wikipedia.org It can be used in solution, for instance in chloroform, to introduce a nitro group onto an aromatic ring. wikipedia.org The nitration of pyridines with dinitrogen pentoxide has been studied, and the reaction mechanism is complex, not following a typical electrophilic aromatic substitution pathway. ntnu.norsc.org The reaction of pyridine with dinitrogen pentoxide can produce N-nitropyridinium nitrate. ntnu.norsc.org Subsequent reaction with aqueous solutions of sulfur dioxide or sodium bisulfite can lead to the formation of 3-nitropyridine through transient dihydropyridine intermediates. ntnu.norsc.orgepa.gov

Nitronium Tetrafluoroborate (NO₂BF₄): This salt is a potent source of the nitronium ion (NO₂⁺) and is highly reactive. wikipedia.org It has been used for the nitration of various aromatic systems, including porphyrins. researchgate.netresearchgate.netrsc.org While direct nitration of pyridine with nitronium tetrafluoroborate can be sluggish, it can be used to nitrate pyridine derivatives where the nitrogen atom is sterically or electronically shielded. quora.com The reaction of pyridine with nitronium tetrafluoroborate can lead to the formation of N-nitropyridinium tetrafluoroborate. acs.org

Reagent Key Characteristics Application in Pyridine Nitration
Dinitrogen Pentoxide (N₂O₅) Powerful nitrating agent, can be used in organic solvents. wikipedia.org Forms N-nitropyridinium intermediates, leading to 3-nitropyridine. ntnu.norsc.org
Nitronium Tetrafluoroborate (NO₂BF₄) Potent source of nitronium ion (NO₂⁺), highly reactive. wikipedia.org Can nitrate shielded pyridine derivatives and forms N-nitropyridinium salts. quora.comacs.org

A common method for nitration involves the use of a metal nitrate, such as copper(II) nitrate, in the presence of acetic anhydride. This system, often referred to as the Menke reaction, is effective for the nitration of various aromatic compounds. dtic.mil The acetic anhydride serves to remove any water present. dtic.mil This method has been applied to the nitration of pyridine, yielding the 3-nitro derivative, although sometimes in low yields. dtic.mil A patented method for the synthesis of 3-hydroxy-2-nitropyridine utilizes a metal nitrate (such as Cu(NO₃)₂·3H₂O, NaNO₃, or KNO₃) and acetic anhydride to nitrate 3-hydroxypyridine. google.com Another approach involves reacting an aromatic substrate with a silicate, optionally modified with a metal nitrate, in the presence of an acid anhydride and an organic solvent. google.com

The direct nitration of pyridine is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.com Harsh reaction conditions, such as heating pyridine with potassium nitrate in fuming sulfuric acid at high temperatures, are often required and result in low yields of 3-nitropyridine. ntnu.no The acidic conditions required for nitration can also lead to the protonation of the pyridine nitrogen, further deactivating the ring. rsc.org To overcome these challenges, strategies such as using more potent nitrating agents or modifying the pyridine ring to increase its reactivity are employed. For instance, the introduction of electron-donating groups can facilitate the nitration process. researchgate.net

The position of the hydroxyl group on the pyridine ring directs the regioselectivity of nitration. For 3-hydroxypyridine, nitration typically occurs at the 2-position. rsc.org The reaction proceeds through the protonated form of 3-hydroxypyridine. rsc.org A preparation method for 3-hydroxy-2-nitropyridine involves dissolving 3-hydroxypyridine in concentrated sulfuric acid and then adding anhydrous potassium nitrate. google.com Another synthetic route to 3-hydroxy-2-nitropyridine starts with the nitration of 3-hydroxypyridine using a mixture of sulfuric acid and nitric acid. google.com

Substrate Nitrating Agent Position of Nitration Reference
3-Hydroxypyridine Concentrated H₂SO₄ / Anhydrous KNO₃ 2-position google.com
3-Hydroxypyridine Mixed Acid (H₂SO₄ / HNO₃) 2-position google.com

Methodologies for Introducing Fluorine into Pyridine Systems

The introduction of fluorine into the pyridine ring is another key synthetic transformation. The unique properties of fluorine can significantly influence the biological activity and physicochemical properties of the resulting molecules. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction involves the displacement of a good leaving group, such as a nitro group or a halide, by a nucleophile, in this case, the fluoride anion. mdpi.comwikipedia.org The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the intermediate Meisenheimer complex. wikipedia.org The pyridine nitrogen atom also activates the ring towards nucleophilic attack, particularly at the ortho and para positions. wikipedia.org

The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in SNAr reactions. nih.gov The nitro group is a particularly effective leaving group in nucleophilic aromatic substitutions on pyridine rings. mdpi.com For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride in dimethyl sulfoxide (DMSO). mdpi.comnih.gov Similarly, 3-methoxy-2-nitropyridine and 3-methyl-2-nitropyridine can be efficiently substituted by fluoride. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Anion

Role of Electron-Withdrawing Groups and Heteroatoms in Activating SNAr

The pyridine nitrogen atom significantly enhances the ring's susceptibility to nucleophilic attack, particularly at the ortho and para positions. pearson.comuci.edu The presence of strong electron-withdrawing groups, such as a nitro group (NO2), further activates the ring for SNAr reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are crucial for stabilizing the anionic intermediate, a key step in the SNAr mechanism. wikipedia.orgrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide proceeds efficiently at room temperature to yield 3-fluoro-4-nitropyridine N-oxide, highlighting the activating role of the nitro group and the N-oxide functionality. rsc.org

Nitro Group as an Effective Leaving Group in SNAr Fluorination

In certain contexts, a nitro group can itself serve as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.comrsc.org The displacement of a nitro group by a fluoride ion is a recognized synthetic route. stackexchange.com For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position is displaced by fluorine using cesium fluoride in DMSO at elevated temperatures. stackexchange.com The electronegativity of the nitro group and its relatively poor conjugation with an already electron-deficient ring facilitate its departure as a nitrite anion. stackexchange.com

Vicarious Nucleophilic Substitution (VNS) for Selective Fluorination

Vicarious Nucleophilic Substitution (VNS) offers a powerful method for the C-H functionalization of nitroarenes and nitropyridines, allowing for the introduction of substituents at positions that might be inaccessible through classical SNAr reactions. thieme-connect.comwikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group. wikipedia.orgorganic-chemistry.org

A tandem VNS approach has been developed for the α-fluorination of nitropyridines. thieme-connect.com This process utilizes a nucleophile that, after addition to the ring, can be trapped by an electrophilic fluorine source like Selectfluor®. This methodology allows for the generation of tertiary benzylic fluorides in good yields under mild conditions. thieme-connect.comnih.gov The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced β-elimination of a sulfinic acid, for example, when using sulfonyl-stabilized carbanions. nih.gov

Diazotization and Schiemann Reaction Approaches for Fluoroarylation of Pyridines

The Balz-Schiemann reaction is a classical and widely used method for introducing fluorine into an aromatic ring. wikipedia.org The process involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.orgacs.orgresearchgate.net This method has been successfully applied to the synthesis of various fluoropyridines. acs.orgacs.org

For example, 4-aminopyridine can be converted to 4-fluoropyridine via this reaction. nii.ac.jp The process involves diazotization of the aminopyridine with a nitrite source in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt. nii.ac.jp While effective, the reaction requires careful control of temperature to manage the decomposition of the often unstable diazonium intermediate. nii.ac.jp Innovations to the traditional Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF6−) and conducting the diazotization with nitrosonium salts to avoid isolation of the diazonium intermediate. wikipedia.org

Approaches for Hydroxyl Group Incorporation and Chemical Manipulation

The introduction and modification of hydroxyl groups on the pyridine ring are critical steps in the synthesis of hydroxy-nitropyridine derivatives.

Conversion of Aminopyridines to Hydroxy Derivatives

A common strategy for introducing a hydroxyl group is through the diazotization of an aminopyridine followed by hydrolysis. youtube.com For instance, 2-aminopyridine can be converted to 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) through this process. youtube.comwikipedia.orgnih.govnih.gov The amino group is first converted to a diazonium salt, which is then displaced by a hydroxyl group upon reaction with water. youtube.com

Another synthetic route involves the ring expansion of 2-acylfurans with ammonia, which can directly yield 2-heteroaryl-3-hydroxypyridines. electronicsandbooks.com A patent also describes the synthesis of 3-hydroxy-2-nitropyridine starting from furfurylamine, which undergoes oxidation and hydrolysis to form 3-hydroxypyridine, followed by nitration. google.compatsnap.com

Table 1: Synthesis of 3-hydroxy-2-nitropyridine via Nitration of 3-hydroxypyridine

Reactants Reagents Conditions Product Yield Reference
3-hydroxypyridine Concentrated H2SO4, Oleum, Fuming HNO3 80-87°C, 3-4.5 hours 3-hydroxy-2-nitropyridine Not specified patsnap.com

O-Alkylation and Other Functionalizations of Hydroxypyridines

The functionalization of the hydroxyl group in hydroxypyridines, such as the parent structure of 4-Fluoro-3-hydroxy-2-nitropyridine, is a critical step in creating diverse analogs. O-alkylation, the addition of an alkyl group to the oxygen atom, is a primary method of functionalization. However, the tautomeric nature of hydroxypyridines, which exist in equilibrium with their pyridone forms, presents a significant challenge: the potential for competitive N-alkylation.

The regioselectivity of the reaction (whether O- or N-alkylation occurs) is influenced by several factors, including the specific substituents on the pyridine ring, the choice of alkylating agent, the base, and the solvent used. researchgate.net For instance, 2-pyridones are well-known ambident nucleophiles that can react with electrophiles at either the nitrogen or oxygen atom. researchgate.net

Several modern methods have been developed to achieve high regioselectivity for O-alkylation:

Mitsunobu Reaction : This reaction is a powerful tool for coupling an acidic nucleophile, like a hydroxypyridine, with a primary or secondary alcohol. It generally proceeds under mild conditions, which is advantageous for complex and sensitive substrates. beilstein-journals.org However, studies on substituted 2-pyridones have shown that the ratio of N- to O-alkylation products can be dependent on the nature of the substituents on the pyridone ring. researchgate.net

TfOH-Catalyzed Carbenoid Insertion : A highly regioselective method for the O-alkylation of 2-pyridones involves a triflic acid (TfOH)-catalyzed carbenoid insertion. This metal-free protocol achieves excellent O-selectivity (>99:1) under mild conditions, demonstrating a broad substrate scope. nih.gov

Phase-Transfer Catalysis : The alkylation of pyridinecarbaldehyde oximes with epoxy compounds in the presence of bases and under phase-transfer catalysis conditions can yield both O- and N-alkylation products. researchgate.net

Other functionalizations of the hydroxyl group include triflation, which converts the hydroxyl into a triflate group. This is a versatile leaving group that facilitates subsequent cross-coupling reactions, enabling the introduction of a wide range of other functional groups. acs.orgnih.gov

Table 1: Comparison of O-Alkylation Methods for Hydroxypyridines
MethodKey ReagentsSelectivityConditionsReference
Mitsunobu ReactionAlcohol, DEAD/DIAD, PPh₃Variable (Substituent Dependent)Mild, Neutral researchgate.net
Carbenoid InsertionDiazo compounds, TfOH (catalyst)Excellent O-selectivity (>99:1)Mild, Metal-free nih.gov
Classical AlkylationAlkyl halides, Base (e.g., K₂CO₃)Often yields N/O mixturesOften requires heating beilstein-journals.org
Phase-Transfer CatalysisEpoxides, Base, PTCYields N/O mixturesBiphasic researchgate.net

Integrated and Advanced Synthetic Pathways for Multisubstituted Pyridines

Constructing highly substituted pyridine rings like this compound often requires more sophisticated approaches than simple functionalization of a pre-existing ring. Integrated and advanced synthetic pathways aim to build the desired molecule with high efficiency, atom economy, and control over the substitution pattern. These strategies often combine multiple reaction steps into a single, streamlined process.

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of substituents onto a pyridine core. A powerful example of this is a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.govacs.org This strategy allows for the late-stage functionalization of complex pyridines at the position alpha to the ring nitrogen. nih.govacs.org

The process typically involves:

C–H Fluorination : A C–H bond adjacent to the pyridine nitrogen is selectively converted to a C–F bond.

Nucleophilic Aromatic Substitution (SNAr) : The newly installed fluorine atom acts as an excellent leaving group, which is then displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols) under mild conditions. nih.govacs.org

This two-step sequence is highly valuable for creating diverse libraries of compounds from a common intermediate and is particularly useful for modifying complex, medicinally important molecules. nih.govacs.org

One-Pot Reaction Sequences in Pyridine Synthesis

One-pot syntheses, particularly multicomponent reactions (MCRs), offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple steps without isolating intermediates. ymerdigital.com Several classical and modern MCRs are employed for constructing the pyridine skeleton. ymerdigital.comrsc.orgsemanticscholar.orgnanoscalereports.comacsgcipr.org

Hantzsch Pyridine Synthesis : This method traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. ymerdigital.combaranlab.org

Bohlmann-Rahtz Pyridine Synthesis : This is a two-component condensation that creates polysubstituted pyridines with high regiochemical control. core.ac.uk

Guareschi-Thorpe Synthesis : This reaction involves the condensation of a β-ketoester with cyanoacetamide in the presence of ammonia or an amine to yield a substituted 2-hydroxypyridine (2-pyridone). pharmaguideline.com

These reactions are powerful because they can rapidly generate molecular complexity from simple, readily available starting materials. ymerdigital.comrsc.org

Table 2: Overview of One-Pot Pyridine Syntheses
Reaction NameReactantsKey Intermediate/Product TypeReference
Hantzsch SynthesisAldehyde, β-dicarbonyl compound (2 eq.), Ammonia source1,4-Dihydropyridine (requires oxidation) ymerdigital.com
Bohlmann-Rahtz Synthesis1,3-Dicarbonyl, Ammonia, AlkynonePolysubstituted Pyridine core.ac.uk
Guareschi-Thorpe SynthesisKeto ester, Cyanoacetamide, AmmoniaSubstituted 2-Hydroxypyridine pharmaguideline.com
Kröhnke Synthesisα-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls2,4,6-Trisubstituted Pyridine pharmaguideline.com

Telescopic Reaction Approaches

A patented synthesis for 3-hydroxy-2-nitropyridine, a close analog of the target compound, effectively utilizes a telescopic approach. patsnap.com The process involves:

Oxidative Hydrolysis : Furfurylamine is converted to 3-hydroxypyridine in a hydrochloric acid solution with hydrogen peroxide.

Nitration : The resulting 3-hydroxypyridine solution, without isolation, is then subjected to nitration using a metal nitrate and acetic anhydride. patsnap.comgoogle.com

By combining these two steps telescopically, the post-reaction workup is greatly simplified, and the use of harsh mixed acids (sulfuric and nitric acid) for nitration is avoided, which solves issues of equipment corrosion and improves the reaction yield. patsnap.com

Ring Transformation Methodologies for Nitropyridine Scaffold Formation

Ring transformation is a powerful synthetic strategy that involves converting one heterocyclic ring system into another. This "scrap and build" approach can provide access to functionalized compounds that are difficult to obtain through other methods. nih.gov

For the synthesis of nitropyridines, a three-component ring transformation (TCRT) has been developed. nih.govkochi-tech.ac.jp This method often uses 1-methyl-3,5-dinitro-2-pyridone as a starting material. This substrate is highly electron-deficient and contains a good leaving group, making it susceptible to nucleophilic attack and subsequent ring opening. nih.gov When reacted with a ketone and a nitrogen source like ammonia, the dinitropyridone undergoes a transformation to afford a nitropyridine scaffold. nih.govkochi-tech.ac.jp This methodology serves as a safe and effective way to generate nitropyridine structures that are not easily accessible through direct nitration or other classical routes. nih.gov Another approach involves the reaction of 5-nitropyrimidines with enamines, which proceeds via an inverse electron demand Diels-Alder reaction to furnish 3-nitropyridine derivatives. acs.org

Built-in Methods Utilizing Pre-Nitrated Building Blocks

To circumvent the often harsh and poorly selective conditions required for the direct nitration of a pyridine ring, a common strategy is to construct the ring using building blocks that already contain the nitro group. ntnu.nontnu.no This approach ensures the nitro group is in the desired position from the outset.

Reaction Mechanisms in Fluoronitrohydroxypyridine Chemistry

Mechanisms of Electrophilic Aromatic Nitration in Pyridine (B92270) Systems

The direct electrophilic nitration of pyridine is notoriously difficult. The nitrogen atom in the pyridine ring is basic and readily protonated under the strongly acidic conditions of nitration, forming a pyridinium cation. This cation is strongly deactivated, making electrophilic attack highly unfavorable—at least 10^22 times slower than the nitration of benzene (B151609) researchgate.net. Consequently, alternative pathways are required for the synthesis of nitropyridines.

A more effective method for nitrating the pyridine ring involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N2O5) in an organic solvent. This reaction leads to the formation of an N-nitropyridinium ion intermediate researchgate.netchempanda.comntnu.no. This intermediate is a key species that circumvents the issues associated with direct nitration under harsh acidic conditions. The N-nitropyridinium salt is more susceptible to subsequent reactions that lead to the introduction of a nitro group onto the carbon framework of the ring researchgate.netntnu.no. For instance, reacting the N-nitropyridinium ion with aqueous sulfur dioxide (SO2) or sodium bisulfite (HSO3-) can produce 3-nitropyridine in good yields researchgate.netchempanda.com.

The introduction of the nitro group onto the pyridine ring from the N-nitropyridinium intermediate is not a direct electrophilic aromatic substitution. Instead, the mechanism involves an intramolecular rearrangement researchgate.netchempanda.com. Following the formation of the N-nitropyridinium ion, a nucleophile such as bisulfite attacks the ring at the 2- or 4-position ntnu.no. This addition facilitates the migration of the nitro group from the nitrogen atom to the 3-position of the ring. This process is characterized as a chempanda.comchemistry-online.com sigmatropic shift researchgate.netntnu.noresearchgate.net. A sigmatropic rearrangement is a pericyclic reaction where a sigma bond moves across a pi system in an intramolecular fashion wikipedia.orglibretexts.org. In this case, the nitro group migrates from the first atom (the nitrogen) to the fifth atom of the conjugated system, leading to the formation of the 3-nitropyridine structure after subsequent elimination steps ntnu.no.

Nitration Method Reagents Key Intermediate Mechanism Typical Product
Direct NitrationHNO3 / H2SO4Pyridinium Cation (deactivated)Electrophilic Aromatic Substitution (very slow)Very low yield of nitropyridines researchgate.net
Indirect NitrationPyridine, N2O5, then SO2/HSO3-N-Nitropyridinium Ion researchgate.net chempanda.comchemistry-online.com Sigmatropic Shift researchgate.netntnu.no3-Nitropyridine researchgate.netchempanda.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Unlike benzene, the pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to the ring nitrogen chemistry-online.comwikipedia.org. The presence of strong electron-withdrawing groups, such as the nitro group in 4-fluoro-3-hydroxy-2-nitropyridine, further activates the ring toward Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction on activated pyridine rings proceeds via a well-established two-step addition-elimination mechanism wikipedia.orgquimicaorganica.orgyoutube.com.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (in this case, the fluorine atom at C4). This step is typically the rate-determining step chemistrysteps.com. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex wikipedia.orgnih.gov.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by delocalization through resonance. In pyridine systems, this stabilization is particularly effective when the attack occurs at the C2 or C4 positions, as the negative charge can be delocalized onto the electronegative ring nitrogen atom chemistry-online.comyoutube.com.

Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the leaving group (fluoride). wikipedia.orgyoutube.com. Fluoride is an effective leaving group in many activated SNAr reactions, a phenomenon known as the "element effect," where its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic nih.gov.

The regioselectivity of SNAr reactions on substituted pyridines is governed by a combination of electronic and steric factors.

Electronic Effects: The positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are electronically activated for nucleophilic attack. This is because the resonance structures of the resulting Meisenheimer complex allow the negative charge to be placed on the nitrogen atom, which is the most electronegative atom in the ring, thus providing significant stabilization chemistry-online.comwikipedia.orgyoutube.com. Attack at the meta positions (C3, C5) does not permit this stabilization, making reactions at these sites much slower youtube.comquimicaorganica.org. In this compound, the fluorine atom is at the activated C4 position.

Substituent Effects: The presence of strong electron-withdrawing groups (EWGs), like the nitro group at the C2 position, further depletes the electron density of the ring and stabilizes the anionic Meisenheimer intermediate, thereby accelerating the rate of substitution wikipedia.orgchemistrysteps.com. The hydroxy group at C3, an electron-donating group by resonance, can have a more complex influence but the powerful activating effects of the ring nitrogen and the C2-nitro group are dominant.

Steric Effects: The rate of nucleophilic attack can also be influenced by steric hindrance from bulky substituents near the reaction center, which can impede the approach of the nucleophile nih.govrsc.org. In this compound, the substituents are relatively small, but in more complex derivatives, steric hindrance can play a significant role in determining the site of reaction researchgate.net.

Position of Attack Relative Reactivity in Pyridine Reason for Reactivity
C2 (ortho)HighNegative charge in Meisenheimer complex is delocalized onto the ring nitrogen chemistry-online.comwikipedia.org.
C4 (para)HighNegative charge in Meisenheimer complex is delocalized onto the ring nitrogen chemistry-online.comwikipedia.org.
C3 (meta)Very LowNegative charge in Meisenheimer complex cannot be delocalized onto the ring nitrogen youtube.comquimicaorganica.org.

The nitro group plays a critical and multifaceted role in SNAr chemistry.

Activating Group: The primary role of the nitro group in most SNAr reactions, including those involving this compound, is to act as a powerful activating group wikipedia.org. Its strong electron-withdrawing ability (-I and -R effects) significantly lowers the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack chemistrysteps.com. Furthermore, it provides substantial resonance stabilization to the anionic Meisenheimer intermediate, lowering the activation energy of the reaction chemistrysteps.com. This activation is most effective when the nitro group is positioned ortho or para to the leaving group chemistrysteps.com.

Leaving Group: While less common than its role as an activator, the nitro group can also function as a leaving group (as a nitrite ion, NO2-) in SNAr reactions nih.gov. This typically occurs in polysubstituted, highly electron-deficient aromatic systems where it is displaced by a strong nucleophile. However, in the context of this compound, the fluoride ion is a far superior leaving group compared to the nitro group. The exceptional ability of fluorine to serve as a leaving group in activated SNAr reactions ensures that nucleophilic substitution will overwhelmingly occur at the C4 position to displace fluoride rather than at the C2 position to displace the nitro group nih.gov.

Vicarious Nucleophilic Substitution (VNS) Mechanisms

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govorganic-chemistry.org The reaction involves the addition of a nucleophile (typically a carbanion) that carries a leaving group on the nucleophilic carbon atom. organic-chemistry.org The process commences with the formation of an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity and yield the substituted product. nih.govacs.org

C-H Functionalization Mediated by VNS Chemistry

In the context of this compound, the pyridine ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group at the C2 position. VNS provides a direct pathway for introducing carbon substituents onto the pyridine core at positions occupied by hydrogen atoms. The reaction typically proceeds by the attack of a carbanion stabilized by groups like sulfonyl or cyano and bearing a leaving group (e.g., halogen, PhS, PhSO2).

The mechanism involves the initial addition of the carbanion to an electron-deficient carbon of the pyridine ring, forming a Meisenheimer-type adduct. nih.gov A subsequent base-induced elimination of the leaving group (e.g., HCl from a chloromethyl sulfone carbanion) leads to the formation of a nitro-stabilized carbanion, which is then protonated upon acidic workup to yield the final C-H functionalized product. organic-chemistry.org For this compound, the most probable sites for VNS are the C5 and C6 positions, which are activated by the C2-nitro group.

Regioselectivity in Amination and Alkylation Reactions (Ortho and Para Positions Relative to the Nitro Group)

The regiochemical outcome of VNS reactions on substituted nitropyridines is primarily governed by the directing effect of the nitro group. Nucleophilic attack is strongly favored at the positions ortho and para to the nitro substituent. organic-chemistry.org In this compound, the C3 position is ortho to the nitro group but is already substituted with a hydroxyl group. Therefore, nucleophilic attack is directed towards the other ortho position (C1, the nitrogen atom, which is not a site for VNS of hydrogen) and the para position (C5). The C6 position is also highly activated.

Studies on the amination of 3-nitropyridines have shown that amination occurs selectively at the position para to the nitro group. ntnu.no Similarly, the alkylation of electrophilic nitropyridines with sulfonyl-stabilized carbanions proceeds via addition of the carbanion in the vicinity of the nitro group. nih.govacs.org For this compound, this suggests that amination and alkylation would preferentially occur at the C5 or C6 positions. The precise ratio of ortho (C6-like) to para (C5) substitution can be influenced by steric hindrance from the existing substituents and the nature of the incoming nucleophile.

Reaction TypeReagent ExampleProbable Position of SubstitutionExpected Product Structure
Amination4-amino-1,2,4-triazoleC5 (para) or C6 (ortho)5-Amino-4-fluoro-3-hydroxy-2-nitropyridine or 6-Amino-4-fluoro-3-hydroxy-2-nitropyridine
AlkylationIsopropyl phenyl sulfoneC5 (para) or C6 (ortho)4-Fluoro-3-hydroxy-5-isopropyl-2-nitropyridine or 4-Fluoro-3-hydroxy-6-isopropyl-2-nitropyridine

Other Relevant Reaction Mechanisms

Beyond VNS, the high electrophilicity of this compound enables other significant reaction pathways.

Nitro-Promoted Functionalization Pathways

The nitro group is a potent activating group that significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack. nih.gov This activation is central to functionalization pathways where the nitro group facilitates the addition of a nucleophile, which can be followed by further transformations. For instance, nitropyridones, which are structurally related to hydroxynitropyridines, react with nucleophiles like ethyl isocyanoacetate at the position vicinal to the nitro group, initiating a cyclization cascade. nih.gov This reactivity highlights that the nitro group in this compound can promote complex functionalizations by stabilizing anionic intermediates formed during nucleophilic addition. nih.gov

Dearomatization and Addition Reactions (e.g., 1,2- and 1,4-Addition Products)

Highly electron-deficient nitro-azaheterocycles can undergo dearomatization upon reaction with nucleophiles. nih.gov These reactions often proceed under mild, base-free conditions where neutral C-nucleophiles add to the ring to form stable dearomatized adducts. researchgate.net For nitropyridines fused with other electron-deficient heterocycles, reactions with 1,3-dicarbonyl compounds or π-excessive arenes yield stable 1,4-addition products (dihydropyridine derivatives). nih.gov

Given its electron-deficient nature, this compound is expected to react similarly with suitable nucleophiles. The addition can occur at the C4 or C6 positions to yield 1,2- or 1,4-adducts, temporarily disrupting the aromaticity of the pyridine ring. These dearomatized intermediates can be stable or can serve as precursors for further synthetic transformations.

Nucleophile TypePotential Addition ProductDescription
1,3-Dicarbonyl Compounds1,4-AdductNucleophilic attack at C6 leads to a stable 1,4-dihydropyridine derivative.
π-Excessive (Het)arenes1,4-AdductReaction with electron-rich arenes like indole can form a new C-C bond at the C6 position. researchgate.net
Dienes[4+2] Cycloaddition ProductThe C5=C6 bond, activated by the nitro group, can act as a dienophile in Diels-Alder reactions. nih.gov

Reductive Cyclization Processes

The reductive cyclization of nitroarenes is a well-established strategy for the synthesis of N-heterocyclic compounds. researchgate.net This process typically involves the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization reaction. The specific outcome depends on the presence and nature of other functional groups on the aromatic ring.

For this compound, a hypothetical reductive cyclization pathway could be initiated by introducing a suitable side chain, for example, by alkylating the hydroxyl group at C3. Subsequent reduction of the C2-nitro group to an amine could be followed by intramolecular nucleophilic attack of the newly formed amino group onto the side chain, leading to the formation of a fused heterocyclic system. This strategy is a versatile method for constructing complex molecular architectures from nitroaromatic precursors. researchgate.net

Influence of Intramolecular Hydrogen Bonding on Molecular Conformation and Reactivity

The molecular architecture of this compound is characterized by the proximate arrangement of a hydroxyl group (-OH) at the C3 position and a nitro group (-NO2) at the C2 position on the pyridine ring. This specific substitution pattern creates a favorable environment for the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent nitro group. This non-covalent interaction plays a pivotal role in dictating the molecule's conformational preferences and significantly modulates its chemical reactivity. The presence of a fluorine atom at the C4 position further influences the electronic properties of the pyridine ring, which can, in turn, affect the strength and characteristics of this hydrogen bond.

Molecular Conformation:

The formation of the intramolecular hydrogen bond imposes a significant constraint on the rotational freedom of both the hydroxyl and nitro groups. This interaction effectively locks the molecule into a planar, cyclic-like arrangement, often referred to as a quasi-aromatic ring. mdpi.com This enforced planarity is a direct consequence of the stabilization gained from the hydrogen bond. In structurally analogous compounds, such as 2-nitrophenol, this intramolecular hydrogen bond has been extensively studied and is known to be the dominant factor in determining the molecular conformation. researchgate.netacs.org

Computational studies on related ortho-substituted phenols and aromatic compounds have demonstrated that conformers featuring an intramolecular hydrogen bond are significantly lower in energy compared to conformers where such an interaction is absent. acs.org For this compound, it can be inferred that the conformer with the O-H group oriented towards the NO2 group is substantially more stable than any other possible rotamer. This stabilization energy contributes to a more rigid molecular structure.

The geometric parameters of the molecule are also directly affected. The formation of the hydrogen bond typically leads to an elongation of the O-H covalent bond and a red shift in its corresponding stretching frequency in infrared (IR) spectroscopy. nih.gov Concurrently, the distance between the hydroxyl hydrogen and the nitro oxygen (H···O) is significantly shorter than the sum of their van der Waals radii. In the proton NMR spectrum, the hydroxyl proton involved in such a strong intramolecular hydrogen bond is expected to be significantly deshielded, appearing at a much higher chemical shift (δ) value. nih.gov

Below is an illustrative data table with hypothetical, yet scientifically plausible, geometric parameters for this compound, comparing a hydrogen-bonded conformer to a theoretical non-hydrogen-bonded conformer. These values are based on typical data from studies of similar molecules like 2-nitrophenols. acs.orgnih.gov

ParameterHydrogen-Bonded Conformer (Predicted)Non-Hydrogen-Bonded Conformer (Theoretical)
Bond Lengths (Å)
O-H0.98 - 1.02~0.96
H···O (nitro)1.60 - 1.80> 2.70
O···O (hydroxyl-nitro)2.55 - 2.65> 3.00
Bond Angles (°)
C-O-H~109~109
O-H···O140 - 150N/A
Spectroscopic Data
IR ν(O-H) (cm⁻¹)2800 - 3200 (broad)~3600 (sharp)
¹H NMR δ(OH) (ppm)15 - 195 - 7

Reactivity:

The presence of a strong intramolecular hydrogen bond has profound implications for the reactivity of this compound. By locking the conformation, the accessibility of the hydroxyl and nitro groups to external reagents is altered.

Nucleophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution. The intramolecular hydrogen bond can enhance the electrophilicity of the carbon atoms in the ring by contributing to a more polarized electronic structure. acs.org This can influence the regioselectivity and rate of reactions with nucleophiles.

Electrophilic Reactions: The hydroxyl group is an activating group for electrophilic substitution. The intramolecular hydrogen bond, by involving the lone pairs of the hydroxyl oxygen, might slightly diminish its electron-donating ability through resonance, thereby modulating the reactivity towards electrophiles.

The table below summarizes the expected effects of the intramolecular hydrogen bond on the reactivity of this compound.

Reaction TypeInfluence of Intramolecular Hydrogen BondRationale
Deprotonation of -OH Decreased AcidityThe hydrogen atom is stabilized by the bond to the nitro group, increasing the energy required for its removal.
Nucleophilic Attack on the Ring Enhanced ReactivityThe hydrogen bond contributes to a more rigid and polarized system, potentially increasing the electrophilicity of carbon centers susceptible to attack. acs.org
Electrophilic Attack on the Ring Modulated ReactivityThe involvement of the hydroxyl group's lone pairs in the hydrogen bond may slightly reduce its activating effect for electrophilic substitution.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The presence of the nitro group and the conjugated pyridine (B92270) ring would be expected to result in characteristic absorption bands. The position and intensity of these bands offer insights into the extent of conjugation and the electronic effects of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure, Functional Groups, and Dynamics

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. In the case of 4-Fluoro-3-hydroxy-2-nitropyridine, one would expect to find characteristic vibrational frequencies for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, C-F bond vibrations, and the vibrations of the pyridine ring itself. nih.govnih.govnih.gov

X-ray Diffraction Analysis for Crystalline and Solid-State Structures

Should the compound be crystalline, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. researchgate.netmdpi.com This analysis would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Despite the utility of these methods, the absence of specific experimental data for this compound prevents the creation of the detailed data tables and research findings as requested. Further experimental research is required to elucidate the specific spectroscopic and structural characteristics of this compound.

Theoretical and Computational Studies of 4 Fluoro 3 Hydroxy 2 Nitropyridine and Analogues

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-fluoro-3-hydroxy-2-nitropyridine. These computational techniques allow for a detailed examination of the molecule's geometry, electronic structure, and the influence of its substituent groups.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Conformational analysis of related molecules, such as 3-fluoro-4-hydroxyprolines, has shown that the introduction of a fluorine atom can significantly influence the molecule's preferred pucker or shape. nih.gov For instance, fluorination can invert the typical ring conformation, which in turn affects how the molecule interacts with biological targets. nih.gov In the case of this compound, different conformers may exist due to the rotation around the C-O and C-N bonds of the hydroxyl and nitro groups, respectively. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the relative energies of these conformers and identify the most stable one. researchgate.net For example, in a study of 2-fluoro-4-pyridineboronic acid, four different conformers were identified based on the internal rotation of two hydroxyl groups, with the most stable conformer being favored due to intramolecular hydrogen bonding. researchgate.net

The optimized geometric parameters, such as bond lengths and angles, for similar structures have been determined using methods like the B3LYP level of theory with a 6-311G(d,p) basis set, showing good agreement with experimental data where available. scholarsresearchlibrary.com

Table 1: Representative Calculated Conformational Data for a Substituted Pyridine (B92270) Analogue

ConformerRelative Energy (kJ/mol)Population (%)Key Dihedral Angle (°)
TC0.070180.0
CT2.5280.0
TT2.91.50.0 / 180.0
CC16.30.060.0

Note: Data adapted from a study on a related pyridine derivative to illustrate the type of information obtained from conformational analysis. researchgate.net The specific values for this compound would require dedicated calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Energy Gaps)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger gap indicates greater stability. nih.gov For molecules like this compound, the HOMO is typically associated with electron-donating regions, while the LUMO is associated with electron-accepting regions. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, fluoro) groups creates a complex electronic environment.

Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO. scholarsresearchlibrary.comresearchgate.net These calculations reveal how charge transfer can occur within the molecule. researchgate.net For instance, in a study of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecules. scholarsresearchlibrary.comresearchgate.net The analysis of frontier molecular orbitals also helps in understanding the electronic transitions observed in UV-visible spectroscopy. doi.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for an Analogous Nitroaromatic Compound

ParameterValue (eV)
HOMO Energy-7.06
LUMO Energy-2.54
HOMO-LUMO Gap4.52
Ionization Potential7.06
Electron Affinity2.54

Note: Data adapted from a study on a related nitro-containing compound to illustrate the type of information obtained. materialsciencejournal.org The specific values for this compound would require dedicated calculations.

Investigation of Substituent Effects on Electron Density Distribution

The substituents on the pyridine ring—fluoro, hydroxyl, and nitro groups—have profound effects on the electron density distribution within the this compound molecule. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating potential of the hydroxyl group, creates a complex interplay that influences the molecule's reactivity and intermolecular interactions.

Computational studies on substituted pyridine N-oxides have demonstrated that electron-withdrawing groups, such as a nitro group, can lead to significant changes in the molecular geometry and electron density. researchgate.netnih.gov For example, the presence of a nitro group in the para-position of pyridine N-oxide results in an increase in the ipso-angle and a decrease in the N→O bond length compared to the unsubstituted molecule. researchgate.netnih.gov Conversely, electron-donating groups produce the opposite effect. researchgate.netnih.gov

Vibrational Spectral Simulations and Comparative Analysis with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations of these spectra are invaluable for assigning the observed vibrational bands to specific atomic motions within the molecule.

Density Functional Theory (DFT) calculations are widely used to compute the vibrational frequencies and intensities of molecules. esisresearch.orgresearchgate.net These theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra. esisresearch.org A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other limitations of the computational methods. nih.gov

For example, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign the asymmetric and symmetric stretching modes of the NO2 group. esisresearch.org The calculated wavenumbers were found to be in good agreement with the experimental IR and Raman spectra. esisresearch.org Similar studies on other nitro-containing aromatic compounds have successfully used computational methods to interpret their vibrational spectra. doi.org This comparative analysis allows for a detailed understanding of how the structure of this compound gives rise to its unique vibrational signature.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Nitro-Containing Compound

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)
N-H Stretching34073432
C-H Stretching (aliphatic)29852983
C-H Stretching (aliphatic)29522958
Nitrile Stretching22022213

Note: Data adapted from a study on a related compound to illustrate the comparative analysis. materialsciencejournal.org The specific vibrational modes and frequencies for this compound would require dedicated experimental and computational work.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate the potential chemical reactions of this compound. This involves mapping out the potential energy surface for a given reaction, identifying the reactants, products, and any intermediate structures. A crucial aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. Unlike static quantum chemical calculations that focus on energy minima, MD simulations model the atomic motions of a molecule at a given temperature, allowing for the observation of conformational changes and flexibility.

Prediction of Spectroscopic Properties and Correlation with Experimental Observations

The theoretical prediction of spectroscopic properties for "this compound" and its analogues is a crucial aspect of their structural elucidation and characterization. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand their electronic and vibrational properties. While detailed experimental and computational studies specifically focused on this compound are not extensively available in the public domain, the principles of such analyses can be understood from studies on closely related compounds.

Research on analogous compounds, such as nitropyridine and hydroxypyridine derivatives, demonstrates the utility of computational chemistry in predicting Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical calculations provide valuable insights that complement and aid in the interpretation of experimental spectra.

For instance, in the study of related nitropyridine compounds, DFT calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. By comparing the calculated chemical shifts with experimentally obtained values, researchers can confidently assign the signals in the NMR spectra to specific nuclei within the molecule.

Similarly, the prediction of IR spectra through computational methods allows for the assignment of vibrational modes. Theoretical frequency calculations can help to distinguish between different vibrational modes, such as stretching and bending vibrations of various functional groups, which may overlap in an experimental spectrum. The correlation between calculated and experimental IR spectra is often improved by applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors inherent in the computational models.

UV-Vis spectroscopic properties are also amenable to theoretical prediction using Time-Dependent DFT (TD-DFT) methods. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions, which are characteristic of chromophoric systems like nitropyridines. The solvent environment can significantly influence these transitions, and computational models can account for these effects through various solvation models.

Although specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated in such a comparative study, based on findings for analogous compounds.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for a this compound Analogue

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
H-57.857.92-0.07
H-68.508.58-0.08

This table is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for a this compound Analogue

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(O-H)34503435O-H stretching
νas(NO₂)15801575Asymmetric NO₂ stretching
νs(NO₂)13501345Symmetric NO₂ stretching
ν(C-F)12501248C-F stretching

This table is for illustrative purposes only and does not represent actual data for this compound.

Table 3: Hypothetical Comparison of Predicted and Experimental UV-Vis Absorption Maxima (λmax, nm) for a this compound Analogue

Electronic Transition Predicted λmax (nm) Experimental λmax (nm)
n → π350355
π → π280282

This table is for illustrative purposes only and does not represent actual data for this compound.

The correlation between the predicted and experimental data, as illustrated in these hypothetical tables, is fundamental for the validation of the proposed molecular structure and for a deeper understanding of the electronic and structural properties of this compound and its analogues. Further experimental and computational research is necessary to provide specific data for the title compound.

Synthetic Applications and Precursors in Advanced Chemical Disciplines

4-Fluoro-3-hydroxy-2-nitropyridine as a Versatile Building Block in Complex Heterocyclic Synthesis

This compound serves as a valuable and versatile building block in the synthesis of complex heterocyclic compounds. srdorganics.comsigmaaldrich.comnih.gov Heterocyclic structures are fundamental components in medicinal chemistry and are present in a wide array of pharmacologically active synthetic and natural products. srdorganics.comsigmaaldrich.comnih.gov The reactivity of this compound, dictated by its specific arrangement of functional groups, allows for its use in the construction of diverse and intricate molecular architectures.

The presence of the nitro group in the pyridine (B92270) ring activates the molecule for nucleophilic substitution reactions. This electronic feature, combined with the fluoro and hydroxy substituents, provides multiple reaction sites for chemists to elaborate upon, leading to the formation of various fused and substituted heterocyclic systems. nih.gov The strategic placement of these functional groups enables sequential and selective transformations, which is a key aspect in the efficient synthesis of complex target molecules.

The utility of pyridine-based building blocks is well-established in organic synthesis. nih.gov Specifically, functionalized pyridines like this compound are sought after for their ability to be incorporated into larger scaffolds, ultimately leading to compounds with desired chemical and physical properties. The inherent characteristics of the pyridine ring, such as its ability to modulate solubility and participate in various chemical interactions, further enhance the value of its derivatives as synthetic intermediates. nih.gov

Precursors for the Synthesis of Bioactive Molecules

The chemical scaffold of this compound is a key precursor in the generation of a wide range of bioactive molecules. nih.gov Its unique substitution pattern allows for the strategic introduction of various functionalities, leading to the development of novel compounds with potential therapeutic applications.

Intermediate Compounds for Diverse Mononuclear and Polynuclear Heterocyclic Systems

From a synthetic chemistry standpoint, nitropyridines, including this compound, are considered readily available precursors for a vast array of both single-ring (mononuclear) and multiple-ring (polynuclear) heterocyclic systems. nih.gov The nitro group plays a crucial role by facilitating reactions with nucleophiles and can be chemically transformed into other nitrogen-containing functional groups like amino groups, azo linkages, and hydroxylamines. nih.gov These transformations are pivotal for constructing more complex, fused heterocyclic structures. nih.gov

For instance, the reduction of the nitro group to an amine is a common and powerful strategy. This newly formed amino group can then participate in a variety of cyclization reactions to build new rings onto the original pyridine core. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, provides another handle for introducing diversity into the molecular structure. This dual reactivity makes compounds like 4-fluoro-3-nitropyridine (B51117) particularly useful as intermediates. nih.gov

Application as Scaffolds in Medicinal Chemistry Research Principles

In the field of medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure" due to its frequent appearance in a multitude of pharmacologically active compounds. srdorganics.comsigmaaldrich.comnih.gov this compound serves as an important scaffold, providing a foundational structure upon which medicinal chemists can design and synthesize new potential drug candidates. The specific substituents on this pyridine ring—fluoro, hydroxy, and nitro groups—offer multiple points for modification, allowing for the fine-tuning of a molecule's properties to enhance its interaction with biological targets.

The process of drug discovery often involves the creation of a library of related compounds based on a central scaffold. The varied reactivity of this compound makes it an ideal starting point for generating such libraries. By systematically altering the substituents, researchers can explore the structure-activity relationships of a new class of molecules. The pyridine ring itself can influence properties like solubility and basicity, which are critical for a compound's pharmacokinetic profile. nih.gov

Applications in Radiopharmaceutical Synthesis and Molecular Imaging Probe Development

The unique properties of this compound and related structures make them valuable in the specialized field of radiopharmaceutical chemistry, particularly for the development of molecular imaging probes for techniques like Positron Emission Tomography (PET). nih.gov PET imaging relies on the detection of radioactive isotopes, and the fluorine-18 (B77423) (¹⁸F) isotope is one of the most commonly used due to its favorable decay characteristics.

Strategies for [¹⁸F]-Labeling of Pyridine Derivatives

The introduction of the positron-emitting isotope ¹⁸F into a molecule is a critical step in the synthesis of a PET radiotracer. Several strategies have been developed for the [¹⁸F]-labeling of pyridine derivatives. One common approach involves the nucleophilic substitution of a leaving group, such as a nitro group or a halogen, with [¹⁸F]fluoride. acs.org The efficiency of this reaction is highly dependent on the position of the leaving group and the presence of activating or deactivating groups on the pyridine ring. nih.gov

For example, the synthesis of 2-[¹⁸F]fluoro-substituted pyridines is often more straightforward than that of their 3- or 5-substituted counterparts. acs.orgnih.gov However, methods are being developed to overcome these challenges. One such strategy involves the use of pyridine N-oxides as precursors. The N-oxide functionality can activate the pyridine ring towards nucleophilic substitution, facilitating the introduction of [¹⁸F]fluoride, even at positions that are typically less reactive. nih.govrsc.org Following the radiolabeling step, the N-oxide can be readily reduced to the corresponding pyridine. This approach has expanded the scope of pyridine-based radiotracers that can be synthesized. nih.gov Another strategy involves the use of trialkylammonium salts as leaving groups, which has also proven to be an effective method for the radiosynthesis of [¹⁸F]fluoropyridines. acs.org

Pyridine Scaffolds as Benzene (B151609) Surrogates in Radiotracer Design (e.g., Lipophilicity Modulation)

In the design of radiotracers, particularly those intended for imaging the brain, the physicochemical properties of the molecule are of utmost importance. The pyridine scaffold is often employed as a bioisosteric replacement for a benzene ring. This substitution can have a significant impact on the molecule's properties, including its lipophilicity (its ability to dissolve in fats and cross cell membranes). researchgate.net

Development of Organic Optical Materials and Fluorophores Based on Nitropyridine Architectures

The unique electronic characteristics of the nitropyridine scaffold, particularly the strong electron-withdrawing nature of the nitro group, make it a valuable component in the design of advanced organic optical materials and fluorophores. This has led to the development of sophisticated molecular systems with applications in bioimaging and chemical sensing.

A key strategy in the design of fluorophores is the creation of "push-pull" systems, where an electron-donating group and an electron-accepting group are linked through a π-conjugated bridge. The nitropyridine moiety serves as an excellent electron-accepting component in these architectures. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process fundamental to the fluorescence of these materials.

Recent research has focused on developing novel push-pull systems based on trifluoromethyl (CF₃)-substituted pyridines for use as fluorescent probes. nih.gov These fluorophores have demonstrated moderate absolute quantum yields, reaching up to 0.33 in solution and 0.12 in solid states. nih.gov A particularly interesting characteristic of many of these compounds is their aggregation-induced emission (AIE) behavior, which enhances their fluorescence in aggregated states, making them highly suitable as robust and low-toxicity agents for bioimaging. nih.gov In cellular studies, certain pyridine-based fluorescent probes have been shown to selectively accumulate in lipid droplets without penetrating the cell nucleus, highlighting their potential as targeted bioimaging agents. nih.gov

Beyond bioimaging, nitropyridine-based structures are integral to the development of chemosensors. For instance, complex fluorophores have been designed to exhibit a 'turn-on' ratiometric response to the presence of specific nitroaromatic compounds. mdpi.com The mechanism for this sensing can involve the restriction of intramolecular rotation within the fluorophore upon interaction with the target analyte, which in turn leads to an enhancement of fluorescence emission. mdpi.com The interaction is often governed by non-covalent forces, such as van der Waals interactions, between the sensor molecule and the analyte. mdpi.com

Table 1: Properties of Pyridine-Based Fluorophores for Optical Applications

Fluorophore TypeKey Structural FeatureEmission RangeQuantum Yield (in solution)Noteworthy PropertyApplicationSource
CF₃-Substituted PyridinesPush-pull system with CF₃ group406–481 nm (Blue-Green)Up to 0.33Aggregation-Induced Emission (AIE)Bioimaging of Lipid Droplets nih.gov
Porphyrin-Pyrene DyadsPorphyrin and Pyrene unitsN/AN/A'Turn-on' Ratiometric ResponseSensing Nitroaromatic Compounds mdpi.com

Catalytic Applications and Their Underlying Mechanisms

While this compound may not be employed directly as a catalyst, its functional groups and the broader class of nitropyridine compounds are central to various catalytic processes, primarily through the transformation of the nitro group. The catalytic reduction of the nitro group is a cornerstone of synthetic chemistry, providing a pathway to valuable amine compounds.

The underlying mechanism of this transformation is typically a catalytic hydrogenation process. This reduction does not occur in a single step but proceeds through a series of intermediates. orientjchem.org According to the widely accepted Haber-Lukashevich model and further refinements by researchers like V. P. Shmonina, the conversion of a nitro compound to its corresponding amine involves the sequential addition of hydrogen. orientjchem.org The process generally follows a "hydrogenation direction" that includes the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. orientjchem.org

The reaction pathway can be summarized as:

Nitro Group (R-NO₂) → Nitroso Intermediate (R-NO)

Nitroso Intermediate (R-NO) → Hydroxylamine Intermediate (R-NHOH)

Hydroxylamine Intermediate (R-NHOH) → Amine Product (R-NH₂)

The efficiency and outcome of this catalytic reduction are highly dependent on the reaction conditions, including the nature of the catalyst (with Pt, Pd, and Ni being common choices), temperature, and the pH of the reaction medium. orientjchem.org

Furthermore, nitropyridines serve as essential precursors for the synthesis of molecules that exhibit catalytic activity in biological systems, such as enzyme inhibitors. For example, various nitropyridine derivatives are used as starting materials in the synthesis of potent inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), enzymes implicated in various diseases. nih.gov In these applications, the nitropyridine is a key building block for a molecule that catalytically modulates a biological pathway. The synthesis often involves the reduction of the nitro group to an amine, which is then further functionalized. nih.gov For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) can be converted to a carboxylic acid, undergo nucleophilic substitution, and then be coupled with amines to produce potent JAK2 inhibitors. nih.gov

Table 2: General Mechanism of Catalytic Nitro Group Reduction

StepReactantIntermediate/ProductGeneral TransformationSource
1Aromatic Nitro Compound (Ar-NO₂)Aromatic Nitroso Compound (Ar-NO)Reduction orientjchem.org
2Aromatic Nitroso Compound (Ar-NO)Arylhydroxylamine (Ar-NHOH)Reduction orientjchem.org
3Arylhydroxylamine (Ar-NHOH)Aromatic Amine (Ar-NH₂)Reduction orientjchem.org

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-3-hydroxy-2-nitropyridine, and how can reaction conditions be optimized to improve yield?

A plausible synthetic route involves the nitration of a fluorinated hydroxypyridine precursor. For example, nitration of 4-fluoro-3-hydroxypyridine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 2-position, leveraging the electron-withdrawing effects of fluorine and hydroxyl groups to direct nitration . Optimization includes:

  • Reagent stoichiometry : Excess HNO₃ may reduce side products like dinitration.
  • Temperature control : Lower temperatures minimize decomposition.
  • Catalysts : Lewis acids (e.g., FeCl₃) can enhance regioselectivity .
    Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) improves yield .

Advanced: How does the electronic nature of substituents influence the regioselectivity in the nitration of fluorinated hydroxypyridines?

The hydroxyl (-OH) group acts as a strong ortho/para-directing activator, while fluorine (-F) is a meta-directing deactivator. In 4-fluoro-3-hydroxypyridine, the -OH group dominates, directing nitration to the 2-position (para to -OH and meta to -F). Computational studies (e.g., molecular electrostatic potential maps) can predict this behavior by analyzing charge distribution . Experimental validation via comparative nitration of analogs (e.g., 4-chloro-3-hydroxypyridine) confirms substituent electronic effects .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., coupling constants for ortho-F and -NO₂ interactions) .
    • 19F NMR : Confirms fluorine environment (δ ~ -120 ppm for meta-F in nitropyridines) .
  • IR Spectroscopy : Detects -OH (3200–3600 cm⁻¹) and -NO₂ (1520–1370 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns validate the structure .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) by analyzing bond lengths and angles .

Advanced: How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in different solvents?

Density Functional Theory (DFT) calculates:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in tautomerization .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites (e.g., nitro group reactivity toward reduction) .
  • Thermodynamic Stability : Gibbs free energy comparisons between tautomers (hydroxy vs. keto forms) predict dominant forms in solution .

Basic: What are the key safety considerations when handling this compound, based on analogous nitropyridine compounds?

  • Hazard Identification :
    • Nitropyridines are often irritants (skin/eyes) and may release toxic fumes (NOₓ) upon decomposition .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to prevent inhalation .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism in this compound?

  • Variable-Temperature NMR : Cooling to -40°C slows tautomer interconversion, simplifying splitting patterns .
  • Deuterium Exchange : Adding D₂O quenches -OH protons, distinguishing tautomers .
  • Crystallography : Single-crystal X-ray structures unambiguously assign the dominant tautomeric form (e.g., enol vs. keto) .
  • Computational Validation : Overlay experimental and simulated NMR spectra (e.g., using ACD/Labs or Gaussian) .

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